molecular formula C22H27N3O4 B2416686 (E)-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 1798428-87-1

(E)-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B2416686
CAS No.: 1798428-87-1
M. Wt: 397.475
InChI Key: STXBUXVQSUXPQN-CSKARUKUSA-N
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Description

(E)-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic organic compound known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound features a complex structure with a pyrimidine ring, a cyclopentyl group, and a dimethoxyphenyl acrylamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the pyrimidine intermediate.

    Attachment of the Ethyl Linker: The ethyl linker is added through an alkylation reaction, using an appropriate alkylating agent.

    Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide moiety through a condensation reaction between the pyrimidine intermediate and 3-(3,4-dimethoxyphenyl)acrylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. Its structure suggests possible activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)propionamide: Similar structure but with a propionamide moiety instead of an acrylamide.

    (E)-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)butyramide: Contains a butyramide group, differing in the length of the carbon chain.

    (E)-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylonitrile: Features an acrylonitrile group instead of an acrylamide.

Uniqueness

The uniqueness of (E)-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-19-9-7-16(13-20(19)29-2)8-10-21(26)23-11-12-25-15-24-18(14-22(25)27)17-5-3-4-6-17/h7-10,13-15,17H,3-6,11-12H2,1-2H3,(H,23,26)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXBUXVQSUXPQN-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCN2C=NC(=CC2=O)C3CCCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCN2C=NC(=CC2=O)C3CCCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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